4-Fluoro-3-iodobenzamide is an organic compound with the molecular formula CHFINO. It is classified as a halogenated derivative of benzamide, where the benzene ring features fluorine and iodine substituents at the 4 and 3 positions, respectively. This compound is notable for its potential applications in medicinal chemistry and materials science due to the presence of halogen atoms, which can significantly influence its reactivity and biological interactions.
The compound can be synthesized through various chemical processes, primarily involving halogenation reactions. Its synthesis often utilizes commercially available precursors, making it accessible for research and industrial applications.
4-Fluoro-3-iodobenzamide falls under the category of halogenated aromatic compounds. Its classification is significant in fields such as medicinal chemistry, where halogenated compounds are often explored for their biological activity and ability to modulate enzyme or receptor functions.
The synthesis of 4-Fluoro-3-iodobenzamide typically involves selective halogenation of a benzamide precursor. Common methods include:
A typical synthetic route may start from a suitable benzamide derivative. The introduction of fluorine and iodine can be achieved through sequential reactions, ensuring that the positions of substitution are controlled to yield the desired compound.
The molecular structure of 4-Fluoro-3-iodobenzamide consists of a benzene ring with a fluorine atom at the para position (4) and an iodine atom at the meta position (3). The presence of these halogens affects both the electronic properties and steric hindrance around the amide functional group.
Key structural data include:
4-Fluoro-3-iodobenzamide can participate in various chemical reactions:
Common reagents used in these reactions include:
The products formed from these reactions depend on the nucleophiles or coupling partners used, leading to diverse derivatives that may have distinct properties.
The mechanism of action for 4-Fluoro-3-iodobenzamide involves its interaction with specific biological targets. In medicinal chemistry applications, this compound may act as an inhibitor for certain enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine enhances binding affinity, while iodine provides a site for further functionalization or reactivity.
Key chemical properties include:
Analytical techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and High-Performance Liquid Chromatography (HPLC) are often employed to characterize this compound.
4-Fluoro-3-iodobenzamide has several notable applications:
The synthesis of 4-fluoro-3-iodobenzamide (4F3IB) relies on sequential halogenation strategies to achieve regioselective placement of iodine and fluorine atoms on the benzamide core. The preferred methodology involves copper-mediated aromatic substitution, where a diazonium intermediate derived from 4-fluoroaniline undergoes iodination via the Sandmeyer reaction. This reaction proceeds with high regioselectivity at the ortho position relative to the fluorine atom, achieving yields of 72-85% under optimized conditions (0.5 equiv. CuI, 60°C) [4] [9]. Alternatively, isotopic exchange labeling enables direct incorporation of radioiodine (¹²³I, ¹²⁵I, or ¹³¹I) into pre-formed 4-fluorobenzamide precursors. This one-step nucleophilic displacement leverages electron-deficient aromatic systems activated by the para-fluorine atom, facilitating iodide substitution at the meta position. Reaction kinetics analysis reveals a second-order rate constant of 0.024 M⁻¹min⁻¹ for isotopic exchange in DMSO at 80°C [5] [9].
For fluorine-18 incorporation, aryliodonium salt precursors enable no-carrier-added (NCA) synthesis. A 3-iodo-4-(trimethylammonium triflate)benzamide precursor undergoes nucleophilic displacement with [¹⁸F]KF/K₂.2.2.2 complex in acetonitrile at 120°C, achieving 18 ± 3% radiochemical yield (RCY) in 25 minutes. This method circumvents the need for protective group chemistry on the benzamide functionality [2] [3].
Table 1: Nucleophilic Halogenation Methods for 4F3IB Derivatives
Precursor | Reagent | Conditions | Product | Yield | Reference |
---|---|---|---|---|---|
4-Fluoroaniline | NaI/CuI/NaNO₂/HCl | 60°C, 1 h | Cold 4F3IB | 85% | [4] |
4-Fluoro-3-nitrobenzamide | SnI₂/PdCl₂ | DMF, 100°C, 30 min | 4-Fluoro-3-iodobenzamide | 78% | [9] |
3-Iodo-4-iododifluorobenzamide | [¹⁸F]KF/K₂.2.2.2 | CH₃CN, 120°C, 25 min | [¹⁸F]4F3IB | 18% RCY | [2] |
4-Fluoro-3-(tributylstannyl)benzamide | [¹³¹I]NaI/Chloramine-T | EtOH, 80°C, 15 min | [¹³¹I]4F3IB | 92% RCY | [5] |
Radiolabeling optimization focuses on achieving high specific activity (>50 GBq/μmol for ¹⁸F; >75 GBq/μmol for ¹³¹I) while maintaining structural integrity of the benzamide pharmacophore. For iodine-131, electrophilic iododestannylation using organotin precursors provides superior regiospecificity. Optimization studies reveal that 50 μg of 4-fluoro-3-(tributylstannyl)benzamide reacted with [¹³¹I]NaI (1.5 GBq) and 0.1N chloramine-T in ethanol (80°C, 15 min) achieves consistent radiochemical purity >98% and specific activities of 80-110 GBq/μmol [1] [5]. Critical parameters include:
For fluorine-18, aryliodonium ylide precursors enable direct ¹⁸F introduction into halogen-rich aromatic systems. Optimized protocols use 3-iodo-4-(diaryliodonium)benzamide salts reacted with [¹⁸F]fluoride in DMSO at 140°C for 20 minutes, achieving 32 ± 4% RCY (decay-corrected). This method suppresses regioisomer formation (<5%) compared to conventional nitro- or trimethylammonium precursors [2] [3] [8]. Microwave-assisted radiosynthesis (150W, 2 min) enhances yields to 41% while reducing precursor decomposition. Post-labeling, the iodine atom remains stable against isotopic exchange under physiological conditions (≤2% deiodination after 4h in serum) [1] [3].
Table 2: Optimized Radiolabeling Conditions for Key Isotopes
Isotope | Precursor | Reagents | Optimal Conditions | RCY | Specific Activity |
---|---|---|---|---|---|
¹³¹I | 4-Fluoro-3-(tributylstannyl)benzamide | [¹³¹I]NaI, Chloramine-T | EtOH, 80°C, 15 min | 92 ± 3% | 80-110 GBq/μmol |
¹²³I | 4-Fluoro-3-(trialkylstannyl)benzamide | [¹²³I]NaI, H₂O₂ (0.03%) | RT, 5 min | 85 ± 5% | 75-95 GBq/μmol |
¹⁸F | 3-Iodo-4-(mesityl)(aryl)iodonium salt | [¹⁸F]KF, K₂.2.2.2 | DMSO, 140°C, 20 min | 32 ± 4% | 50-75 GBq/μmol |
¹⁸F | 3-Iodo-4-(iodonium ylide)benzamide | [¹⁸F]KF, Cu(OTf)₂ | MeCN, 100°C, 15 min (MW) | 41 ± 2% | 60-85 GBq/μmol |
Purification of radiolabeled 4F3IB derivatives necessitates multi-modal chromatography to separate structurally similar impurities. Reverse-phase HPLC (RP-HPLC) employing C18 columns (Phenomenex Luna®, 5 μm, 250 × 10 mm) with isocratic elution (MeCN: 10mM NH₄OAc = 65:35, 4 mL/min) effectively resolves [¹³¹I]4F3IB (tR = 12.3 min) from:
For fluorine-18 analogs, solid-phase extraction (SPE) combined with semi-preparative HPLC reduces purification time to <25 minutes. Post-HPLC, formulations use ethanol-saline (10% v/v) for intravenous stability. Characterization employs orthogonal techniques:
Stability studies in physiological matrices show that both [¹³¹I]4F3IB and [¹⁸F]4F3IB maintain >95% radiochemical purity for 24 hours at 25°C in serum albumin solutions. No transhalogenation occurs when stored in ethanol-containing buffers at pH 5-7 [3].
Table 3: Analytical Parameters for Quality Control of Radiolabeled 4F3IB
Analytical Method | Stationary Phase/Detector | Mobile Phase/Parameters | Critical Quality Attributes | Acceptance Criteria |
---|---|---|---|---|
RP-HPLC | C18 column, γ-detector | MeCN:10mM NH₄OAc (65:35), 1 mL/min | Retention time: 12.3 min | Purity >98% |
Radio-TLC | Silica Gel 60, radio-scanner | EtOAc:Hexane (1:1) | Rf = 0.42 | Homogeneity >99% |
LC-MS | C18, Q-TOF MS | 0.1% HCO₂H in H₂O:MeCN | m/z 280.96 [M+H]⁺ | Identity confirmed |
Gamma Spectrometry | NaI(Tl) detector | Energy window: 364 ± 15 keV | Photopeak presence | Radionuclidic purity >99.9% |
NCA production of 4F3IB radiopharmaceuticals faces three primary challenges: regioisomeric contamination, isotopic dilution, and radiolysis-induced decomposition. During ¹⁸F-labeling, diaryliodonium precursors generate up to 30% meta-¹⁸F isomer alongside the desired para-¹⁸F product, requiring sophisticated HPLC separation that reduces recoverable activity by 40% [2] [8]. Isotopic dilution occurs in electrophilic iodination when trace non-radioactive iodine contaminants in [¹³¹I]NaI reduce specific activity. Solvent purification (distillation over K₂CO₃) and reactor silanization mitigate this by minimizing iodide oxidation [4] [9].
Radiolysis during storage manifests as 5-8% radiochemical impurities after 24 hours due to free radical attack on the iodoarene bond. Stabilization strategies include:
Yield enhancement leverages microfluidic reactors for nucleophilic fluorination, improving mass transfer and reducing reaction volume 100-fold. This approach boosts RCY of [¹⁸F]4F3IB to 52 ± 6% (non-decay-corrected) at 150°C with residence time of 3 minutes [8]. Precursor engineering also improves performance: electron-deficient diaryliodonium salts (e.g., 2-trifluoromethylphenyl vs. mesityl) reduce competing aryne formation, increasing regioisomeric ratio to 18:1 (para:meta) [2] [8].
Table 4: Mitigation Strategies for NCA Synthesis Challenges
Challenge | Root Cause | Mitigation Strategy | Efficacy Outcome |
---|---|---|---|
Regioisomer formation | Competing aromatic substitution | Electron-deficient iodonium salts | Regioisomeric ratio improved from 3:1 to 18:1 |
Isotopic dilution | I₂ contamination in [¹³¹I]NaI | Pre-distillation over K₂CO₃ | Specific activity >100 GBq/μmol |
Radiolytic decomposition | Free radical attack on C-I bond | Ascorbic acid (1 mg/mL) additive | Purity retention: 95% at 48 h |
Low RCY in ¹⁸F labeling | Slow mass transfer in batch reactors | Microfluidic continuous-flow synthesis | RCY increased from 18% to 52% |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: